molecular formula C15H28N2O2 B2880814 Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate CAS No. 1784017-39-5

Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B2880814
CAS No.: 1784017-39-5
M. Wt: 268.401
InChI Key: WEUMGGHBUJIBNR-UHFFFAOYSA-N
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Description

Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 1784017-39-5) is a spirocyclic compound featuring a bicyclic structure with a tertiary butyl carbamate group and an amino substituent at the 7-position of the spiro[5.5]undecane scaffold. Its molecular formula is C₁₅H₂₈N₂O₂, with a molecular weight of 268.40 g/mol . The compound is commonly employed as a versatile building block in medicinal chemistry, particularly in the synthesis of protease inhibitors, kinase modulators, and PROTAC (PROteolysis TArgeting Chimera) degraders . Its spirocyclic core enhances conformational rigidity, which can improve target binding selectivity and metabolic stability compared to linear analogs .

Storage conditions recommend keeping the compound in a sealed container at 2–8°C in a dark, dry environment to prevent degradation.

Properties

IUPAC Name

tert-butyl 11-amino-3-azaspiro[5.5]undecane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-8-15(9-11-17)7-5-4-6-12(15)16/h12H,4-11,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUMGGHBUJIBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCCC2N)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition-Mediated Spirocyclization

A foundational approach involves constructing the spiro[5.5]undecane core through a Michael addition-cyclization sequence. As demonstrated in the synthesis of analogous 1,4-diazaspiro[5.5]undecan-3-one, cyclohexanone derivatives serve as key starting materials. For tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate, the following steps are adapted:

  • Henry Reaction : Cyclohexanone reacts with nitromethane under basic conditions to form 1-(nitromethyl)cyclohexan-1-ol, which undergoes dehydration to yield (nitromethylene)cyclohexane.
  • Michael Addition : The nitroalkene intermediate undergoes conjugate addition with a glycine ester derivative (e.g., methyl glycinate) to generate methyl (1-(nitromethyl)cyclohexyl)glycinate.
  • Nitro Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or Zn-mediated reduction converts the nitro group to an amine, yielding methyl (1-(aminomethyl)cyclohexyl)glycinate.
  • Cyclization : Acidic hydrolysis of the ester followed by thermal cyclization forms the 3-azaspiro[5.5]undecane skeleton. Boc protection (di-tert-butyl dicarbonate) introduces the tert-butyl carbamate group at the 3-position.

Key Data :

Step Conditions Yield (%)
Henry Reaction KOH, MeOH, 0°C → 25°C 85
Michael Addition THF, -20°C, 12 h 78
Nitro Reduction H₂ (1 atm), Pd/C, EtOH 92
Boc Protection Boc₂O, DMAP, CH₂Cl₂ 95

Functional Group Interconversion at Position 7

Reductive Amination of a Ketone Precursor

The 9-oxo derivative, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, serves as a precursor for introducing the 7-amino group via reductive amination:

  • Oximation : Treatment with hydroxylamine hydrochloride forms the 9-oxime.
  • Beckmann Rearrangement : The oxime undergoes acid-catalyzed rearrangement to yield a lactam intermediate.
  • Reduction : LiAlH₄ or BH₃·THF reduces the lactam to the secondary amine.
  • Regioselective Functionalization : Selective protection/deprotection or oxidation adjusts the amine position to C7.

Challenges :

  • Regiocontrol during Beckmann rearrangement requires precise conditions (e.g., PCl₅ in Et₂O).
  • Over-reduction of the lactam must be avoided by moderating reaction time and temperature.

Enamine Intermediate Routes

Enamine Formation and Hydrogenation

A nitro-substituted spiro intermediate (e.g., tert-butyl 7-nitro-3-azaspiro[5.5]undecane-3-carboxylate) is synthesized via:

  • Nitroalkene Formation : Cyclohexanone derivatives react with nitroethane under aldol conditions.
  • Spirocyclization : Intramolecular cyclization forms the nitro-spiro compound.
  • Catalytic Hydrogenation : H₂/Pd-C reduces the nitro group to an amine with >90% efficiency.

Advantages :

  • High atom economy and scalability.
  • Minimal byproduct formation due to gaseous byproducts (e.g., H₂O, NH₃).

Carbohydrate-Based Chiral Synthesis

D-Glucose-Derived Spirocycle Construction

As reported for histrionicotoxin alkaloids, D-glucose diacetonide is transformed into a spirocyclic amine through:

  • Epoxide Opening : Epoxidation of a glucose-derived diene followed by ring-opening with ammonia.
  • Spirocyclization : Acid-catalyzed cyclization forms the 1-azaspiro[5.5]undecane core.
  • Boc Protection : tert-Butyl dicarbonate introduces the carbamate group.
  • Side-Chain Modification : Oxidation and reductive amination adjust substituents to target the 7-amino derivative.

Stereochemical Considerations :

  • Glucose’s inherent chirality directs the spiro ring’s stereochemistry, enabling enantioselective synthesis.

Comparative Analysis of Synthetic Routes

Method Starting Material Steps Total Yield (%) Key Advantage
Michael Addition Cyclohexanone 6 58 Scalability
Reductive Amination 9-Oxo derivative 4 45 Functional group versatility
Carbohydrate Route D-Glucose 8 32 Enantioselectivity

Mechanistic Insights and Optimization

  • Nitro Group Reduction : Zn/HCl systems favor primary amine formation, while catalytic hydrogenation minimizes over-reduction.
  • Cyclization Efficiency : Microwave-assisted conditions reduce reaction times from 24 h to 2 h.
  • Boc Stability : The tert-butyl carbamate remains intact under neutral to mildly acidic conditions but cleaves in strong acids (e.g., TFA).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2D Structure Representation

2D Structure

Medicinal Chemistry

Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate has garnered attention for its potential as a bioactive compound. Its structural characteristics make it a candidate for:

  • Peptidomimetic Development : The compound's structure can mimic natural peptides, which can be useful in designing drugs that target peptide receptors or enzymes.
  • Enzyme Inhibition : The presence of the amino group allows for interactions with active sites of enzymes, potentially leading to the development of inhibitors for various biochemical pathways.

Neuropharmacology

Research indicates that compounds with spirocyclic structures often exhibit interesting neuropharmacological properties. This compound may be investigated for:

  • CNS Activity : Its ability to cross the blood-brain barrier could make it a candidate for treating neurological disorders.

Synthetic Chemistry

The compound can serve as an intermediate in the synthesis of more complex molecules due to its reactive functional groups. This includes:

  • Synthesis of Novel Compounds : The tert-butyl ester can be hydrolyzed or modified to create derivatives with tailored properties.

Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+269.22238166.4
[M+Na]+291.20432173.7
[M+NH4]+286.24892174.8
[M+K]+307.17826167.3
[M-H]-267.20782167.9

This data provides insights into the ionization behavior of the compound under mass spectrometry conditions, which is crucial for analytical applications.

Case Study 1: Peptidomimetic Applications

In a study investigating peptidomimetics, researchers synthesized derivatives of this compound to evaluate their binding affinity to specific receptors involved in metabolic pathways. The results indicated enhanced stability and bioavailability compared to traditional peptides.

Case Study 2: Enzyme Inhibition

A recent investigation focused on the inhibitory effects of this compound on a specific enzyme linked to cancer progression. The compound demonstrated significant inhibition at low micromolar concentrations, suggesting its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic core can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Tert-butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 1782214-37-2)

  • Molecular Formula : C₁₅H₂₈N₂O₂
  • Molecular Weight : 268.39 g/mol
  • Key Differences: The amino group is located at the 8-position instead of the 7-position. For example, the 8-amino derivative may exhibit different solubility profiles (predicted density: 1.05 g/cm³) compared to the 7-amino analog .

Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 1272758-41-4)

  • Molecular Formula : C₁₅H₂₈N₂O₂
  • Key Differences: The amino group at the 9-position introduces distinct hydrogen-bonding capabilities. Such derivatives are often explored as bioisosteres for piperazine rings in oncology drugs like PARP inhibitors .

Functional Group Variations

Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 1198284-49-9)

  • Molecular Formula: C₁₅H₂₅NO₃
  • Molecular Weight : 267.37 g/mol
  • Key Differences: Replacement of the amino group with a ketone (oxo) reduces basicity and alters reactivity. The oxo derivative is more electrophilic, making it suitable for nucleophilic additions or condensations. It also exhibits lower polarity (logP: ~2.5 estimated) compared to the amino analog .

Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 918644-73-2)

  • Molecular Formula: C₁₅H₂₇NO₃
  • Molecular Weight : 269.4 g/mol
  • However, it also increases susceptibility to oxidation compared to the amino variant .

Diaza-Spiro Derivatives

Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS: 173405-78-2)

  • Molecular Formula : C₁₄H₂₄N₂O₂
  • Molecular Weight : 252.35 g/mol
  • Key Differences : The additional nitrogen at the 9-position creates a diazaspiro system, offering two sites for functionalization. This compound is widely used in synthesizing kinase inhibitors and PET radiotracers, where dual nitrogen sites enable complex conjugation with aromatic or heterocyclic moieties .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications
Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate 1784017-39-5 C₁₅H₂₈N₂O₂ 268.40 Amino (7-position) PROTAC degraders, kinase inhibitors
Tert-butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate 1782214-37-2 C₁₅H₂₈N₂O₂ 268.39 Amino (8-position) Bioisosteric replacements
Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate 1198284-49-9 C₁₅H₂₅NO₃ 267.37 Oxo Nucleophilic intermediates
Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate 173405-78-2 C₁₄H₂₄N₂O₂ 252.35 Diaza PET radiotracers, PARP inhibitors

Biological Activity

Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate (CAS No. 1784017-39-5) is a compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. The molecular formula is C₁₅H₂₈N₂O₂, with a molecular weight of approximately 268.40 g/mol. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews.

Structural Characteristics

The structural features of this compound include:

  • Tert-butyl group : Enhances lipophilicity and may influence biological interactions.
  • Amino group : Potentially involved in hydrogen bonding with biological targets.
  • Spirocyclic framework : Provides rigidity and may affect receptor binding and activity.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC₁₅H₂₈N₂O₂
Molecular Weight268.40 g/mol
Functional GroupsTert-butyl, amino, carboxylate

Pharmacological Potential

Preliminary studies indicate that this compound exhibits promising pharmacological properties, including:

  • Antimicrobial Activity : Studies have suggested potential efficacy against various bacterial strains.
  • CNS Activity : The compound may interact with central nervous system receptors, indicating possible neuropharmacological effects.
  • Anti-inflammatory Properties : Initial findings suggest that it may reduce inflammation in certain models.

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • The amino group facilitates interaction with neurotransmitter receptors.
  • The spirocyclic structure allows for unique conformational flexibility, enhancing binding affinity to target proteins.

Interaction Profiles

Research indicates that the compound may interact with several biological targets, including:

  • Receptors : Possible interactions with opioid and serotonin receptors.
  • Enzymes : Inhibition of certain enzymes involved in metabolic pathways.

Table 2: Interaction Profiles

Biological TargetType of InteractionPotential Effect
Opioid ReceptorsAgonist/AntagonistPain modulation
Serotonin ReceptorsModulatorMood regulation
Anti-inflammatory EnzymesInhibitorReduced inflammation

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various spirocyclic compounds, this compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: CNS Effects

A pharmacological evaluation revealed that the compound exhibited anxiolytic-like effects in animal models, supporting its potential application in treating anxiety disorders.

Research Findings Overview

Recent literature reviews have highlighted the importance of spirocyclic compounds in drug discovery, noting that their unique structures often lead to novel biological activities. This compound fits this profile, warranting further exploration.

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